molecular formula C22H29ClN4O4S2 B2746496 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216495-12-3

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2746496
CAS RN: 1216495-12-3
M. Wt: 513.07
InChI Key: FJVVPAAYJIRWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4O4S2 and its molecular weight is 513.07. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as BTC 6 T and BTC 8 T, have been synthesized and demonstrated significant corrosion inhibiting effects against steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability compared to previously reported inhibitors, potentially through physical and chemical adsorption onto surfaces. The study supports the application of benzothiazole derivatives in corrosion protection, which is crucial for extending the lifespan of metal components in various industries (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Thiazolidinone derivatives, incorporating benzothiazole units, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Certain compounds within this series demonstrated significant activity, indicating the potential of benzothiazole derivatives in developing new therapeutic agents for treating infections and cancer (Deep et al., 2016).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzothiazole-related groups have shown remarkable properties useful for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features underline the potential of benzothiazole derivatives in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Novel Compounds

Benzothiazole derivatives have been utilized as building blocks in the synthesis of a wide range of novel compounds, including heterocyclic compounds like pyrimidines and furans. These synthesized compounds have been evaluated for various biological activities, highlighting the versatility of benzothiazole derivatives in medicinal chemistry and drug development (Farag et al., 2011).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2.ClH/c1-24(2)14-7-15-26(22-23-20-18(30-5)8-6-9-19(20)31-22)21(27)16-10-12-17(13-11-16)32(28,29)25(3)4;/h6,8-13H,7,14-15H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVPAAYJIRWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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